molecular formula C16H19NO3S B4846479 N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide

N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No. B4846479
M. Wt: 305.4 g/mol
InChI Key: PMNZUJIDYASUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide, also known as MMB or MMB-2201, is a synthetic compound that belongs to the family of cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. MMB-2201 has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, inflammation, and neurological disorders.

Mechanism of Action

N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By activating the CB1 and CB2 receptors, this compound-2201 modulates the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound-2201 has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound-2201 has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 is its potent agonist activity on the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of this compound-2201 is its potential for abuse and dependence, which makes it a controlled substance in many countries.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 and its potential therapeutic applications. One of the areas of research is the development of novel analogs of this compound-2201 that have improved therapeutic properties and reduced potential for abuse and dependence. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound-2201 and its effects on various physiological processes. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound-2201 in humans for the treatment of various medical conditions.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 has been studied extensively for its potential therapeutic applications in various medical conditions, including chronic pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound-2201 has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-4-3-5-15(10-13)12-21(18,19)17-11-14-6-8-16(20-2)9-7-14/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNZUJIDYASUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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